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Compound of Interest

5-bromo-1-methyl-1H-indole-3-
Compound Name:
carbaldehyde

cat. No.: B1269675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and
spectral data of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of
interest in medicinal chemistry and organic synthesis. This document is intended to serve as a
valuable resource for researchers and professionals engaged in drug discovery and
development.

Core Chemical Properties

5-bromo-1-methyl-1H-indole-3-carbaldehyde is a brominated derivative of N-methylindole-3-
carbaldehyde. The presence of the bromine atom at the C5 position and the methyl group on
the indole nitrogen significantly influences its electronic properties and reactivity, making it a
versatile intermediate for the synthesis of more complex molecules.

Table 1: General and Physical Properties
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Property Value

CAS Number 10102-94-0[1][2][3][41[5]

Molecular Formula C10HsBrNOJ[1][3][6]

Molecular Weight 238.08 g/mol [1][3][6][7]

Appearance Expected to be a solid at room temperature.

Data not available. For comparison, the related
compound 5-bromoindole-3-carboxaldehyde

Melting Point has a melting point of 204-207 °C[8][9], and 5-
bromo-7-methylindole-3-carboxaldehyde melts
at 235-240 °C[7].

Data not available. For the related compound 5-

bromoindole-3-carboxaldehyde, a boiling point

Boiling Point
of 395.6 £ 22.0 °C at 760 mmHg has been
reported[9].
No specific data is available. Indole-3-

Solubility carboxaldehyde is reported to be insoluble in
water[10].

Table 2: Chemical Identifiers
Identifier Value
SMILES CN1C=C(C2=C1C=CC(=C2)Br)C=0[11]

INChl=1S/C10H8BrNO/c1-12-5-6(4-13)10-7-2-3-
8(11)9(7)12/h2-5H,1H3

InChl

Synthesis and Reactivity

The primary method for the synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde is the
Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic
compound, in this case, 5-bromo-1-methyl-1H-indole, using a Vilsmeier reagent, which is
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typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus
oxychloride (POCIs).

The indole ring is an electron-rich heterocycle, and the formylation occurs preferentially at the
C3 position due to the electronic stabilization of the intermediate. The N-methylation of the
indole prevents reaction at the nitrogen atom and further activates the ring towards electrophilic
substitution.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-bromo-1-methyl-1H-
indole-3-carbaldehyde is not readily available in the cited literature, a general procedure for
the Vilsmeier-Haack formylation of an indole can be adapted.

General Vilsmeier-Haack Formylation Protocol:

e Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a
magnetic stirrer, cooled in an ice bath (0 °C), phosphorus oxychloride (1.5 equivalents) is
added dropwise to anhydrous dimethylformamide (DMF) (used as both solvent and reagent).
The mixture is stirred for a predetermined time to allow for the formation of the Vilsmeier
reagent (a chloroiminium salt).

» Reaction with Indole Substrate: A solution of the starting material, 5-bromo-1-methyl-1H-
indole (1 equivalent), in anhydrous DMF is then added dropwise to the prepared Vilsmeier
reagent at O °C.

o Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred for several hours. The progress of the reaction should be
monitored by thin-layer chromatography (TLC).

o Work-up: The reaction mixture is then carefully poured into a beaker containing crushed ice
and a saturated aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) to
neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde.

 [solation and Purification: The resulting precipitate is collected by vacuum filtration, washed
with water, and dried. The crude product can be further purified by recrystallization from a
suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
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Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of 5-bromo-1-methyl-
1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Click to download full resolution via product page

Caption: General workflow for the Vilsmeier-Haack synthesis of 5-bromo-1-methyl-1H-indole-

3-carbaldehyde.

Spectral Data

Specific spectral data for 5-bromo-1-methyl-1H-indole-3-carbaldehyde is not available in the
reviewed literature. However, data for the closely related compound, 5-bromo-1H-indole-3-
carbaldehyde, can provide an indication of the expected spectral characteristics.

Table 3: Spectral Data for the Analogous Compound 5-Bromo-1H-indole-3-carbaldehyde
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Data Type Spectral Features

5 12.40 (1H, s, NH), 9.90 (1H, s, CHO), 8.39
(1H, d, J = 3 Hz, H-2), 7.84 (1H, d, J = 2.4Hz, H-
4),7.48 (1H, d, J = 8.6Hz, H-7), 7.41 (1H, dd, J
=1.6, 8.2 Hz, H-6)[12]

1H NMR (DMSO-ds, 400 MHz)

Expected characteristic peaks would include a
strong C=0 stretching vibration for the aldehyde

IR Spectroscopy group (around 1650-1700 cm~1), C-H stretching
for the aromatic and aldehyde protons, and N-H
stretching if the indole nitrogen is not

substituted.

The mass spectrum would be expected to show
M Spect . a molecular ion peak corresponding to the
ass Spectrometry _ _
molecular weight of the compound, along with

characteristic fragmentation patterns.

Note: The provided *H NMR data is for the N-unsubstituted analog. For 5-bromo-1-methyl-1H-
indole-3-carbaldehyde, the NH proton signal would be absent, and a singlet corresponding to
the N-CHs protons would be expected around 3.8-4.0 ppm.

Safety Information

While a specific safety data sheet (SDS) for 5-bromo-1-methyl-1H-indole-3-carbaldehyde
was not found, related bromoindole derivatives are classified as irritants and may be harmful if
swallowed, inhaled, or in contact with skin. Standard laboratory safety precautions should be
followed, including the use of personal protective equipment (PPE) such as safety glasses,
gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-bromo-1-methyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate. While
detailed experimental and physical data are sparse in the public domain, its synthesis can be
reliably achieved through the Vilsmeier-Haack reaction. The information provided in this guide,
including the general experimental protocol and comparative data from related compounds,
offers a solid foundation for researchers and drug development professionals working with this
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and similar molecular scaffolds. Further experimental investigation is warranted to fully
characterize its physical and chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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